molecular formula C15H13N3 B034617 1-Benzhydryl-1,2,4-triazole CAS No. 102993-98-6

1-Benzhydryl-1,2,4-triazole

Cat. No. B034617
M. Wt: 235.28 g/mol
InChI Key: JSUBMVCFGBTKEB-UHFFFAOYSA-N
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Description

1-Benzhydryl-1,2,4-triazole is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms . They are significant heterocycles that exhibit broad biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their importance in the development of new drugs with a wide range of pharmacological activity . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range 136 - 132 picometers, consistent with the aromaticity . Both carbon atoms in 1H-1,2,4-triazoles are π deficient because both are attached to electronegative nitrogen atoms and the electron density at both carbon atoms is low and susceptible to nucleophilic substitution under mild conditions .


Chemical Reactions Analysis

Both carbon atoms in 1H-1,2,4-triazoles are π deficient because both are attached to electronegative nitrogen atoms and the electron density at both carbon atoms is low and susceptible to nucleophilic substitution under mild conditions .


Physical And Chemical Properties Analysis

1-Benzhydryl-1,2,4-triazole has a molecular formula of C15H13N3 and an average mass of 235.284 Da . It is a weak base .

Safety And Hazards

While specific safety and hazard information for 1-Benzhydryl-1,2,4-triazole is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

Given the broad biological activities of triazole derivatives, there is potential for the development of new drugs with a wide range of pharmacological activity . Future research could focus on the synthesis of novel 1,2,4-triazole derivatives and evaluation of their biological activities .

properties

IUPAC Name

1-benzhydryl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBMVCFGBTKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391793
Record name 1-benzhydryl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-1,2,4-triazole

CAS RN

102993-98-6
Record name 1-benzhydryl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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